![molecular formula C20H18F3NO2S B2646873 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 2034257-05-9](/img/structure/B2646873.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
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Description
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H18F3NO2S and its molecular weight is 393.42. The purity is usually 95%.
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Scientific Research Applications
- High-Mobility Organic Field-Effect Transistors (OFETs) : The compound’s structure suggests potential use in OFETs due to its electron-rich aromatic system. Researchers have investigated its charge transport properties, and it could serve as a promising semiconductor material for electronic devices .
- Dye-Sensitized Solar Cells (DSSCs) : N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide has been explored as a non-fullerene acceptor in DSSCs. Its absorption properties and energy levels make it an interesting candidate for efficient solar energy conversion .
- MAO Inhibitors : Benzothieno[2,3-c]pyridines, including this compound, exhibit high biological activity. Some derivatives have been tested as monoamine oxidase (MAO) inhibitors, which play a crucial role in treating depression and other neurological disorders .
- Psychotropic Effects : Various benzothieno[2,3-c]pyridine derivatives have shown psychotropic effects, making them relevant for potential antidepressant, tranquilizer, and analgesic drugs .
- Pictet-Spengler Reaction : The Pictet-Spengler reaction has been employed to synthesize 1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridines. While most literature focuses on unsubstituted derivatives, exploring N-substituted 2-(1-benzothiophen-3-yl)ethylamines in this reaction could yield novel compounds .
- Sulfur Analogues : Sulfur-containing analogs of Harmala alkaloids (such as this compound) exhibit unique properties compared to their nitrogen counterparts. These differences impact lipid solubility, biological half-life, and tissue binding .
Organic Electronics and Optoelectronics
Medicinal Chemistry and Drug Development
Heterocyclic Synthesis and Methodology
Chemical Biology and Bioactivity
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO2S/c21-20(22,23)14-8-5-13(6-9-14)7-10-19(26)24-11-17(25)16-12-27-18-4-2-1-3-15(16)18/h1-6,8-9,12,17,25H,7,10-11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXSNVBLCNPGFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide |
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